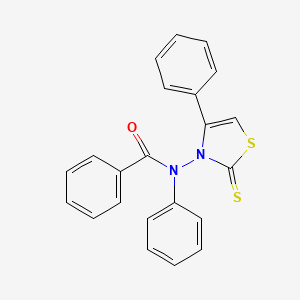

N-phenyl-N-(4-phenyl-2-sulfanylidene-1,3-thiazol-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-phenyl-N-(4-phenyl-2-sulfanylidene-1,3-thiazol-3-yl)benzamide” is a chemical compound that belongs to the class of thiazole derivatives . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Synthesis Analysis

The synthesis of similar benzamide compounds has been performed starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure of “N-phenyl-N-(4-phenyl-2-sulfanylidene-1,3-thiazol-3-yl)benzamide” can be analyzed using various spectroscopic methods such as IR, 1H NMR, and 13C NMR . These methods provide information about the functional groups present in the molecule and their environment.Scientific Research Applications

Anticancer Activity

- The compound exhibits significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. A study demonstrated that derivatives of N-phenyl-N-(4-phenyl-2-sulfanylidene-1,3-thiazol-3-yl)benzamide showed higher anticancer activities than a reference drug, etoposide, across multiple cell lines (Ravinaik et al., 2021).

Antimicrobial Properties

- Synthesized derivatives of this compound have been found to be effective as antimicrobial agents. A study reported that certain molecules in this class were more potent than reference drugs against pathogenic strains, particularly against Gram-positive bacterial strains (Bikobo et al., 2017).

Biochemical Applications

- Derivatives of N-phenyl-N-(4-phenyl-2-sulfanylidene-1,3-thiazol-3-yl)benzamide have been explored for their biochemical properties, including their potential as carbonic anhydrase inhibitors. These compounds have shown promising results in terms of inhibitory effects against certain isoenzymes, which are crucial targets in treating conditions like glaucoma (Tuğrak et al., 2020).

Green Chemistry Applications

- A study has highlighted the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides using a green chemistry approach. The study utilized water as the reaction medium, adhering to green chemistry principles and achieving nearly quantitative yields (Horishny & Matiychuk, 2020).

properties

IUPAC Name |

N-phenyl-N-(4-phenyl-2-sulfanylidene-1,3-thiazol-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2OS2/c25-21(18-12-6-2-7-13-18)23(19-14-8-3-9-15-19)24-20(16-27-22(24)26)17-10-4-1-5-11-17/h1-16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPQZPOHOAEXCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=S)N2N(C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenyl-N-(4-phenyl-2-sulfanylidene-1,3-thiazol-3-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]thiophene-2-carboxylic acid](/img/structure/B2474641.png)

![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2474653.png)

![6'-chloro-1-(3,4-dimethoxybenzoyl)-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2474654.png)

![phenyl 4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2474655.png)